molecular formula C24H31NO3 B1683008 Terbinafine lactate CAS No. 335276-86-3

Terbinafine lactate

Cat. No. B1683008
CAS RN: 335276-86-3
M. Wt: 381.5 g/mol
InChI Key: QDQJADKSEQHPFI-SZKNIZGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terbinafine is a synthetic allylamine antifungal, is used topically for skin infections. Terbinafine hydrochloride is a white fine crystalline powder that is freely soluble in methanol and dichloromethane, soluble in ethanol, and slightly soluble in water. Like other allylamines, terbinafine inhibits ergosterol synthesis by inhibiting squalene epoxidase, an enzyme that is part of the fungal cell membrane synthesis pathway. Because terbinafine prevents conversion of squalene to lanosterol, ergosterol cannot be synthesized. This is thought to change cell membrane permeability, causing fungal cell lysis. (last updated: 8/11/2016).

properties

CAS RN

335276-86-3

Product Name

Terbinafine lactate

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

2-hydroxypropanoic acid;(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine

InChI

InChI=1S/C21H25N.C3H6O3/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;1-2(4)3(5)6/h5-7,9-14H,16-17H2,1-4H3;2,4H,1H3,(H,5,6)/b9-5+;

InChI Key

QDQJADKSEQHPFI-SZKNIZGXSA-N

Isomeric SMILES

CC(C(=O)O)O.CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21

SMILES

CC(C(=O)O)O.CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C(=O)O)O.CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DRG-0286;  SF 86-327 hydrochloride;  Terbinafine hydrochloride;  Lamisil;  Lamisil AT;  Lamisil Krem.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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